1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-5-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-30-13-12-28-11-10-16-14-17(6-9-23(16)28)25(29)27-22-5-3-4-19-20-15-18(31-2)7-8-21(20)26-24(19)22/h6-11,14-15,22,26H,3-5,12-13H2,1-2H3,(H,27,29) |
InChI Key |
VOIXYYDORSHYEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Indole Subunit Synthesis
The indole core is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization . Introduction of the 2-methoxyethyl group at the N1 position is achieved through alkylation of indole intermediates using 2-bromoethyl methyl ether under basic conditions (e.g., Cs₂CO₃ in acetonitrile at 90°C). Subsequent carboxylation at C5 employs directed ortho-metalation (DoM) or halogenation followed by carbonylation.
Tetrahydrocarbazole Subunit Synthesis
The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is constructed via Bischler–Möhlau indole synthesis or reductive cyclization of nitroarenes. Methoxy group installation at C6 often utilizes electrophilic aromatic substitution (EAS) with methylating agents or Mitsunobu conditions for late-stage functionalization.
Stepwise Synthetic Routes
Alkylation of Indole to Install 2-Methoxyethyl Group
Procedure :
-
Indole (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen.
-
2-Bromoethyl methyl ether (1.2 equiv) and Cs₂CO₃ (3.0 equiv) are added.
-
Purification via silica gel chromatography yields 1-(2-methoxyethyl)-1H-indole (85–90% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Cs₂CO₃ |
| Temperature | 90°C |
| Yield | 85–90% |
Carboxylation at Indole C5 Position
Method A (Directed ortho-Metalation) :
-
1-(2-Methoxyethyl)-1H-indole is treated with LDA at −78°C.
-
Quenching with CO₂ gas generates the carboxylic acid.
Method B (Halogenation/Carbonylation) : -
Bromination at C5 using NBS.
-
Palladium-catalyzed carbonylation with CO and H₂O under Miyaura conditions.
Comparative Yields :
| Method | Catalyst | Yield |
|---|---|---|
| A | LDA/CO₂ | 70% |
| B | Pd(OAc)₂/Xantphos | 65% |
Synthesis of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine
Cyclization Route :
-
4-Methoxyphenylhydrazine and cyclohexanone undergo Fischer indole synthesis.
-
Nitration at C6 followed by hydrogenation introduces the amine group.
Optimization Insight :
-
Nitration Regioselectivity : Use of HNO₃/AcOH at 0°C achieves >90% C6 selectivity.
-
Reduction : Pd/C in ethanol under H₂ (50 psi) gives 95% yield of amine.
Amide Bond Formation
Activation of Carboxylic Acid
The indole-5-carboxylic acid is activated using HATU or EDCl/HOBt in dichloromethane (DCM) or DMF.
Procedure :
-
1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid (1.0 equiv) is dissolved in DMF.
-
HATU (1.5 equiv) and DIPEA (3.0 equiv) are added.
-
After 30 minutes, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1.1 equiv) is introduced.
-
Stirring at room temperature for 12 hours yields the crude product.
Yield Optimization :
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | RT | 78% |
| EDCl/HOBt | DCM | 0°C → RT | 65% |
Purification Challenges
The polar amide product often requires reverse-phase HPLC (RP-HPLC) or preparative TLC for isolation.
Purification Data :
| Method | Purity | Recovery |
|---|---|---|
| RP-HPLC (pH 10) | >98% | 60% |
| Silica Gel | 95% | 50% |
Alternative Routes and Catalytic Innovations
Suzuki–Miyaura Coupling for Carbazole Functionalization
A patent route employs a boronic ester intermediate (e.g., 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) in a Pd-catalyzed cross-coupling to introduce substituents.
Reaction Conditions :
One-Pot Tandem Alkylation/Amidation
A recent advance combines indole alkylation and amide coupling in a single pot using phase-transfer catalysis, reducing purification steps.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Effects on Indole-Carboxamide Derivatives
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl/methoxy-1H-indole-2-carboxamide (Compounds 24 and 26, )
- Structural Differences :
- The target compound uses a tetrahydrocarbazole as the amine component, while compounds 24/26 employ a benzimidazole-linked benzyl group.
- The carboxamide group is at position 5 in the target vs. position 2 in 24/24.
- Substituents: The target has a 2-methoxyethyl on indole-N, whereas 24/26 feature a methyl or methoxy at position 5/2 of indole.
- Synthesis and Physicochemical Properties :
Positional Isomerism in Carboxamide Linkages
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (Compound 141, )
- Structural Contrast :
- Carboxamide at position 3 vs. position 5 in the target compound.
- The tetrahydrocarbazole moiety in the target is replaced with a thiazole-phenyl group in compound 141.
- Synthesis :
Methoxyethyl vs. Ethoxyphenyl Substituents
Crystallographic and Conformational Analysis
- Such methods (using SHELX or ORTEP) are critical for verifying the carboxamide linkage geometry and non-planar ring puckering (e.g., tetrahydrocarbazole).
Functional Implications and Design Considerations
- IDO1 Inhibition Potential: The target’s indole-carbazole scaffold may mimic the tryptophan-binding site of IDO1, similar to benzimidazole-based inhibitors (). The 6-methoxy group on tetrahydrocarbazole could enhance hydrophobic interactions, while the 2-methoxyethyl chain may improve solubility.
- Synthetic Challenges :
- Steric hindrance from the tetrahydrocarbazole ring may reduce coupling efficiency compared to simpler amines (e.g., benzyl groups in ).
Biological Activity
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a complex organic compound belonging to the class of carbazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, which include an indole moiety and a tetrahydrocarbazole core, suggest significant pharmacological potential.
- Molecular Formula : C25H27N3O3
- Molecular Weight : 417.5 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit notable biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) cells, where the compound showed significant growth inhibition.
- Neuroprotective Effects : The compound has been observed to interact with neurotransmitter receptors, potentially offering neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds within the tetrahydrocarbazole class have been tested for anti-inflammatory activity. The compound's structural characteristics may contribute to its efficacy in reducing inflammation.
The biological activity of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can be attributed to its ability to modulate various molecular targets:
- Kinase Inhibition : By inhibiting specific kinases, the compound can disrupt signaling pathways that promote cancer cell growth.
- Receptor Interaction : Its interaction with neurotransmitter receptors may enhance or inhibit neurotransmission, leading to neuroprotective effects.
- Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of related carbazole derivatives:
| Study | Focus | Findings |
|---|---|---|
| Al-Allaf et al. (1990) | Metal complexes of carbazole derivatives | Demonstrated cytotoxicity against cancer cell lines and potential for drug development. |
| Herraiz et al. (2003) | Antioxidant properties | Found that certain carbazole derivatives exhibit significant antioxidant activities. |
| World Journal of Advanced Research and Reviews (2024) | Pharmacological activities | Reported on various biological activities including anticancer and anti-inflammatory effects of tetrahydrocarbazole derivatives. |
Pharmacological Activities
The pharmacological profile of this compound encompasses multiple therapeutic areas:
- Anticancer : Assessed using MTT assays with IC50 values indicating effective inhibition of cancer cell viability.
- Neuroprotective : Evaluated through receptor binding assays showing affinity for neurotransmitter receptors.
- Anti-inflammatory : Tested in carrageenan-induced edema models demonstrating significant reduction in inflammation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between indole and carbazole derivatives. Key steps include:
- Amide bond formation : Reacting 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF .
- Substitution reactions : Introducing the methoxyethyl group via nucleophilic substitution using 2-bromoethyl methyl ether under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .
Optimization strategies include varying temperature (reflux vs. room temperature), solvent polarity, and catalyst loading to improve yields.
Q. How is structural characterization performed for this compound?
Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage (e.g., δ ~165 ppm for carbonyl in ¹³C NMR) .
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretch) .
- Elemental analysis : Validating purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .
- Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO to assess bioavailability .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic validation : Use orthogonal methods (e.g., Western blotting for target protein expression) to confirm activity .
- Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., methoxyethyl vs. methyl substitutions) .
Q. What advanced techniques are used to study target interactions?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified receptors .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with active sites (e.g., ATP-binding pockets) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can reaction optimization be systematically approached?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to evaluate temperature, solvent, and catalyst effects on yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) for predictive optimization .
Q. What strategies improve solubility and bioavailability?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .
- Salt formation : React with HCl or sodium citrate to generate stable salts with improved pharmacokinetics .
Q. How is stability assessed under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
